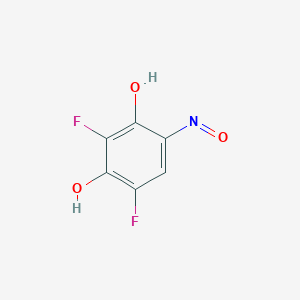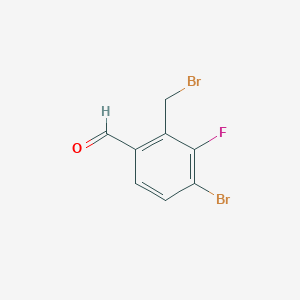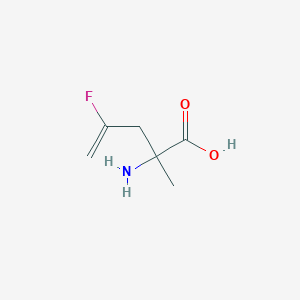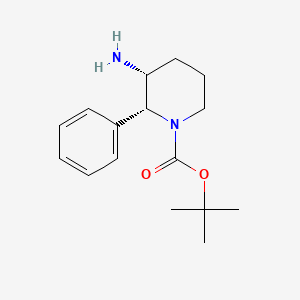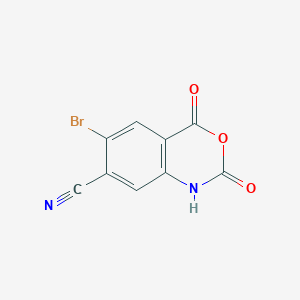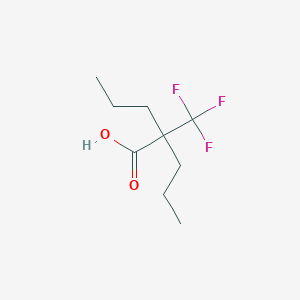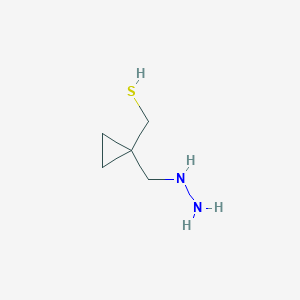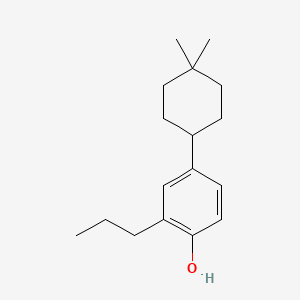
4-(4,4-Dimethylcyclohexyl)-2-propylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,4-Dimethylcyclohexyl)-2-propylphenol is an organic compound characterized by a cyclohexyl ring substituted with two methyl groups and a phenol group with a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4-Dimethylcyclohexyl)-2-propylphenol typically involves the alkylation of phenol with a suitable cyclohexyl derivative. One common method is the Friedel-Crafts alkylation, where phenol reacts with 4,4-dimethylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance yield and reduce by-products. Post-reaction purification typically involves distillation or recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4,4-Dimethylcyclohexyl)-2-propylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated phenols.
Applications De Recherche Scientifique
4-(4,4-Dimethylcyclohexyl)-2-propylphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to the phenolic group.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the production of polymers and resins due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-(4,4-Dimethylcyclohexyl)-2-propylphenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is mediated through pathways involving the scavenging of reactive oxygen species (ROS) and the inhibition of lipid peroxidation.
Comparaison Avec Des Composés Similaires
4,4-Dimethylcyclohexanol: Shares the cyclohexyl structure but lacks the phenolic group.
2-Propylphenol: Contains the phenolic group and propyl chain but lacks the cyclohexyl ring.
4,4-Dimethylcyclohexanone: Similar cyclohexyl structure but with a ketone group instead of a phenol.
Uniqueness: 4-(4,4-Dimethylcyclohexyl)-2-propylphenol is unique due to the combination of a cyclohexyl ring with two methyl groups and a phenolic group with a propyl chain. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C17H26O |
|---|---|
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
4-(4,4-dimethylcyclohexyl)-2-propylphenol |
InChI |
InChI=1S/C17H26O/c1-4-5-15-12-14(6-7-16(15)18)13-8-10-17(2,3)11-9-13/h6-7,12-13,18H,4-5,8-11H2,1-3H3 |
Clé InChI |
PTCSRFLFJKLIFE-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC(=C1)C2CCC(CC2)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


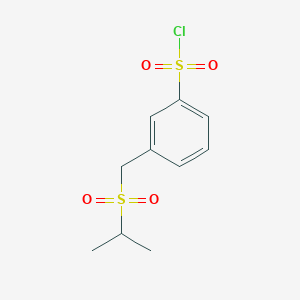
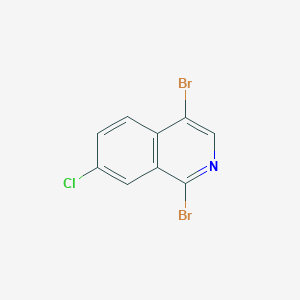
![(S)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B15200539.png)

